Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate
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Overview
Description
Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties .
Preparation Methods
The synthesis of Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate typically involves the following steps:
Cyclization and Cycloaddition Reactions: These methods are commonly used to construct the quinoline ring system.
Displacement Reactions: Halogen atoms or diaza groups can be displaced to introduce the fluorine atom into the quinoline ring.
Direct Fluorination: This method involves the direct introduction of a fluorine atom into the quinoline structure.
Industrial production methods often utilize these synthetic routes under optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups into the quinoline ring.
Reduction: Reduction reactions can modify the electronic properties of the quinoline ring.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace existing groups on the quinoline ring.
These reactions often require specific conditions, such as the presence of catalysts or specific solvents, to proceed efficiently.
Scientific Research Applications
Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used in the development of antibacterial, antineoplastic, and antiviral agents due to its enhanced biological activity.
Agriculture: Fluorinated quinolines are used as components in pesticides and herbicides.
Material Science: The compound is used in the synthesis of liquid crystals and dyes.
Mechanism of Action
The mechanism of action of Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can inhibit bacterial growth, induce apoptosis in cancer cells, or interfere with viral replication .
Comparison with Similar Compounds
Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate is unique due to the presence of the fluorine atom, which enhances its biological activity compared to non-fluorinated quinolines. Similar compounds include:
Fluoroquinolones: These are widely used antibacterial agents with a broad spectrum of activity.
Mefloquine: An antimalarial drug with a similar quinoline structure.
Brequinar: An antineoplastic drug used in transplantation medicine.
These compounds share the quinoline ring system but differ in their specific substituents and biological activities.
Properties
IUPAC Name |
ethyl 4-amino-8-fluoroquinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-2-17-12(16)8-6-15-11-7(10(8)14)4-3-5-9(11)13/h3-6H,2H2,1H3,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQPOVUAOUJZIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1N)C=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588698 |
Source
|
Record name | Ethyl 4-amino-8-fluoroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955328-46-8 |
Source
|
Record name | Ethyl 4-amino-8-fluoroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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